molecular formula C15H10N2O4 B3124104 1-(4-nitrobenzyl)-1H-indole-2,3-dione CAS No. 31541-33-0

1-(4-nitrobenzyl)-1H-indole-2,3-dione

Cat. No. B3124104
CAS RN: 31541-33-0
M. Wt: 282.25 g/mol
InChI Key: FGSNEAMVFHNNKI-UHFFFAOYSA-N
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Description

The compound “1-(4-nitrobenzyl)-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic compound. The “4-nitrobenzyl” group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “1-(4-nitrobenzyl)-1H-indole-2,3-dione” were not found, similar compounds are often synthesized through reactions involving nitrobenzyl bromide and various aromatic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves analysis through techniques such as X-ray diffraction .


Chemical Reactions Analysis

Nitrobenzyl compounds are known to undergo various chemical reactions, including oxidation and reduction . They can also participate in decarboxylation reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties can vary widely among nitrobenzyl compounds. For example, 4-nitrobenzyl chloride is a solid with a melting point of 70-73 °C .

Scientific Research Applications

Organic-Inorganic Hybrid Materials

The synthesis of 4-nitrobenzyl-4-aminopyridinium tetrachlorocuprate (II) results in an organic-inorganic hybrid crystal. Single-crystal X-ray diffraction analysis reveals that the crystal belongs to the triclinic space group P–1. It consists of four [4NO₂Bz-4NH₂Py]⁺ cations and two [CuCl₄]²⁻ anions. Weak interactions, such as O···π, C–H∙∙∙π, π∙∙∙π, N–H∙∙∙Cl, C–H∙∙∙Cl, C–H∙∙∙O, and C–H∙∙∙N, play a crucial role in crystal stacking and stabilization. The compound’s bulk phase purity, homogeneity, and morphology are confirmed using powder XRD and SEM-EDX analysis .

Optical Properties

The crystal exhibits interesting optical properties. Its low energy gap (2.41 eV) suggests that it is a suitable semiconductor material for optical applications. Researchers can explore its potential in optoelectronic devices, sensors, and light-emitting materials .

Antimicrobial Activity

The compound demonstrates bactericidal activity against both Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). This property could be harnessed for developing antimicrobial agents or coatings .

Photothermal Agents

In a different context, nitro-containing self-immolative systems have been investigated for biological applications. Under hypoxic conditions, the 4-nitrobenzyl group of a photosensitizer can be reduced by nitroreductase, leading to self-immolation and the formation of a highly effective photothermal agent .

Synthetic Reagents

4-nitrobenzyl-4-aminopyridinium tetrachlorocuprate (II) can serve as a synthetic reagent. For instance, it can be used in the synthesis of other compounds, potentially enabling the development of novel materials or pharmaceutical intermediates .

Materials Design and Innovations

Combining organic and inorganic components at the molecular level allows for flexible structural design and excellent properties. Researchers can explore further applications by tailoring the structure or incorporating this compound into hybrid materials .

Safety and Hazards

Nitrobenzyl compounds can pose various safety hazards. For example, 4-nitrobenzyl bromide is known to cause severe skin burns and eye damage .

Future Directions

Research into nitrobenzyl compounds and their derivatives is ongoing, with potential applications in areas such as cancer therapy and the development of new reactions .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)16(15(14)19)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSNEAMVFHNNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254521
Record name 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31541-33-0
Record name 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31541-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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